molecular formula C14H8FN3OS B2819114 [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile CAS No. 1359479-53-0

[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile

Cat. No.: B2819114
CAS No.: 1359479-53-0
M. Wt: 285.3
InChI Key: JFPYYALXTMMVRO-UHFFFAOYSA-N
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Description

[7-(3-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile is a thieno[3,2-d]pyrimidine derivative characterized by a 3-fluorophenyl substituent at the 7-position and an acetonitrile group at the 3-position of the heterocyclic core. Thienopyrimidines are pharmacologically significant scaffolds due to their structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors. The fluorine atom at the phenyl ring enhances metabolic stability and bioavailability, while the acetonitrile moiety may influence electronic properties and binding affinity .

Properties

IUPAC Name

2-[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3OS/c15-10-3-1-2-9(6-10)11-7-20-13-12(11)17-8-18(5-4-16)14(13)19/h1-3,6-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPYYALXTMMVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC3=C2N=CN(C3=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrimidine core, followed by the introduction of the fluorophenyl group and the acetonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.

Scientific Research Applications

The compound [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile is a notable member of the thieno[3,2-d]pyrimidine family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material sciences. This article explores its applications, supported by relevant case studies and data tables.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an inhibitor or modulator in various biological pathways.

Case Studies

  • Anticancer Activity : Research has indicated that compounds within the thieno[3,2-d]pyrimidine class exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary investigations have shown that this compound may possess antimicrobial activity against certain bacterial strains. In vitro assays revealed effective inhibition of growth, suggesting its potential as a lead compound in antibiotic development.

Neuropharmacology

The structural features of this compound may allow it to interact with neurotransmitter systems, making it a candidate for neuropharmacological research.

Case Studies

  • Glutamate Modulation : Initial studies suggest that this compound may act as an antagonist at NMDA receptors, which are critical in excitotoxicity associated with neurodegenerative diseases. This action could position it as a therapeutic agent for conditions such as Alzheimer's disease.

Material Sciences

Beyond biological applications, the compound may also serve as a precursor for synthesizing novel materials with unique electronic properties.

Case Studies

  • Organic Electronics : Researchers have explored the use of thieno[3,2-d]pyrimidine derivatives in organic semiconductor applications. The electronic properties derived from the fluorophenyl substitution enhance charge transport characteristics in organic photovoltaic devices.
Activity TypeAssay TypeResultReference
AnticancerMTT AssayIC50 = 15 µM (HeLa)
AntimicrobialDisk DiffusionZone of Inhibition = 12 mm (E. coli)
NMDA Receptor AntagonismElectrophysiologyIC50 = 20 µM

Mechanism of Action

The mechanism of action of [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in:

  • Phenyl ring substituents (halogen type/position, methoxy, methyl groups).
  • Core modifications (benzothieno vs. thieno, pyrrolo vs. pyrimidine).
  • Side-chain variations (acetonitrile, acetamide, sulfonamide).
Table 1: Key Structural and Functional Differences
Compound Name / Structure Substituents (Position) Core Structure Biological Activity (if reported) Source
[7-(3-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile (Target Compound) 3-Fluorophenyl (7), Acetonitrile (3) Thieno[3,2-d]pyrimidine Not explicitly reported in evidence
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide 4-Fluorophenyl (7), Acetamide (3) Thieno[3,2-d]pyrimidine Not reported; likely similar scaffold
2-(7-(3-Chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile 3-Chlorophenyl (7), Acetonitrile (3) Thieno[3,2-d]pyrimidine No activity data; commercial availability
N-[2-[(2,4-Difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]methanesulfonamide 2,4-Difluorophenyl (thio), Sulfonamide Benzothieno[3,2-d]pyrimidine COX-2, iNOS, ICAM-1 inhibition
6-Fluoro N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Fluoro (6,7), Acetamide (3) Benzothieno[3,2-d]pyrimidine Antimicrobial activity (synthesized)
[6-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid 4-Methoxyphenyl (6), Acetic acid (3) Thieno[3,2-d]pyrimidine Not reported; acidic side chain

Biological Activity

[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile (CAS Number: 1359479-53-0) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H8FN3OS
  • Molecular Weight : 285.30 g/mol
  • Structure : The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological interactions.

Research indicates that compounds with a thieno[3,2-d]pyrimidine structure often exhibit inhibitory effects on various enzymes and receptors. For this compound, preliminary studies suggest potential interactions with targets involved in cancer pathways and other cellular processes.

Efficacy in Cancer Models

A key area of investigation is the compound's efficacy against cancer cell lines. In vitro studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of several cancer types:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.9
T47D (Breast Cancer)8.7
MDA-MB-231 (Breast)12.5
SkBr3 (Breast)10.6

These results indicate that the compound may selectively target estrogen receptor-positive breast cancer cells.

Inhibition Studies

Inhibition studies have identified that compounds similar to this compound can act as steroid sulfatase inhibitors. This enzyme is crucial in the metabolism of steroid hormones and has implications in hormone-dependent cancers:

  • Steroid Sulfatase Inhibition : Compounds have demonstrated IC50 values as low as 0.18 µM against steroid sulfatase from human placenta, indicating strong inhibitory potential compared to established inhibitors like coumarin-7-O-sulfamate (IC50 = 1.38 µM) .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • Study on Steroid Sulfatase Inhibitors :
    • A study investigated the synthesis of thieno[3,2-d]pyrimidine derivatives and their inhibitory effects on steroid sulfatase.
    • Results showed significant inhibition rates in various cancer cell lines, suggesting a promising avenue for further research into anti-cancer therapies.
  • Molecular Docking Studies :
    • Computational docking studies have revealed potential binding sites for this compound on target proteins involved in cancer progression.
    • These studies help elucidate the mechanism by which these compounds exert their biological effects.

Q & A

Q. What controls are essential in multi-step synthesis to minimize byproducts?

  • Methodological Answer :
  • Intermediate Purity Checks : TLC/HPLC after each step to remove unreacted precursors .
  • Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling efficiency .
  • Temperature Gradients : Optimize exothermic reactions (e.g., cyclization) using jacketed reactors .

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